molecular formula C24H26ClN3O B12276159 1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide

1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide

Cat. No.: B12276159
M. Wt: 407.9 g/mol
InChI Key: XMAFOITYMLXEIT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a cyclopentane carboxamide moiety.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the starting materials, followed by a series of chemical reactions to form the desired compound. The synthetic route often includes:

    Step 1: Formation of the pyrazolyl intermediate through the reaction of appropriate precursors under controlled conditions.

    Step 2: Coupling of the pyrazolyl intermediate with a chlorophenyl derivative.

    Step 3: Introduction of the cyclopentane carboxamide group through a series of reactions involving amide bond formation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide can be compared with similar compounds, such as:

    Pyraclostrobin: A fungicide with a similar pyrazolyl structure.

    Other chlorophenyl derivatives: Compounds with chlorophenyl groups that exhibit similar chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26ClN3O

Molecular Weight

407.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C24H26ClN3O/c1-28-17-20(16-27-28)19-6-4-18(5-7-19)12-15-26-23(29)24(13-2-3-14-24)21-8-10-22(25)11-9-21/h4-11,16-17H,2-3,12-15H2,1H3,(H,26,29)

InChI Key

XMAFOITYMLXEIT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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